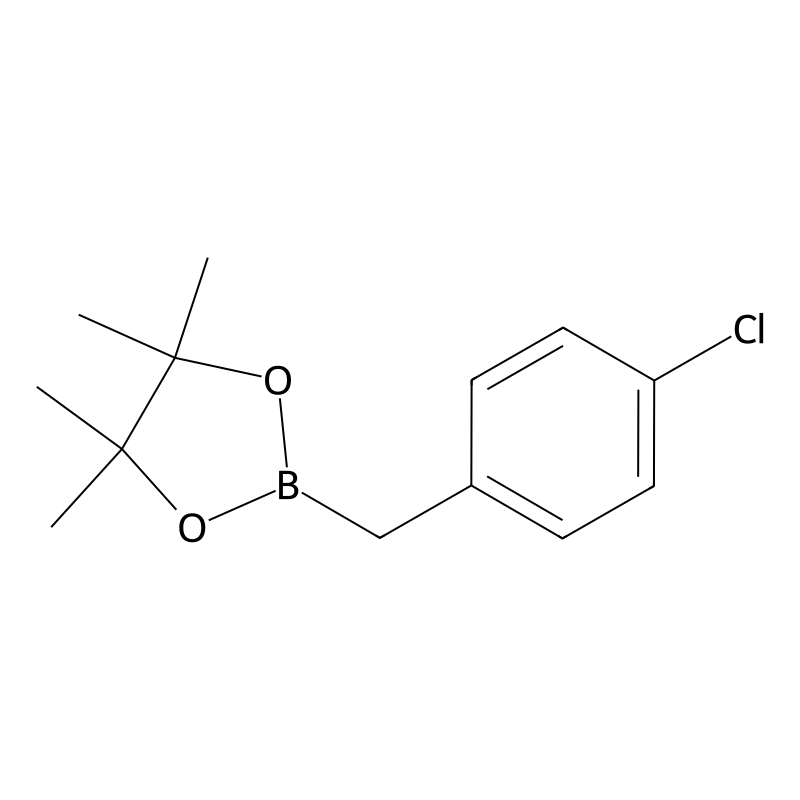

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Palladium-Catalyzed Benzylic C-H Borylation:

PinBO is known for its ability to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst. This reaction forms pinacol benzyl boronate derivatives [1]. Cl-BnPin, with its chlorine substituent on the benzyl ring, could potentially participate in similar reactions. The presence of the chlorine group might influence the reactivity or regioselectivity of the borylation process, offering researchers a way to introduce a chlorine moiety and a boron functional group in a single step.

Source

[1] Sigma-Aldrich product page for 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane ()

Coupling Reactions:

PinBO can participate in coupling reactions with various partners, including aryl iodides in the presence of copper catalysts to form aryl boronates [2]. Cl-BnPin might also be applicable in such coupling reactions. The chlorine group could potentially affect the reactivity or selectivity of the coupling process, providing researchers with control over the product structure.

Source

Reference needed for this specific application of PinBO.

Other Potential Applications:

Beyond these established applications of PinBO, Cl-BnPin's structure suggests possibilities for further exploration:

- Asymmetric Catalysis: PinBO can be used in asymmetric hydroboration reactions to form chiral allenyl boronates [3]. Cl-BnPin might be applicable in similar asymmetric catalysis processes, with the chlorine group potentially influencing the enantioselectivity of the reaction.

- Fine-Tuning Properties: The chlorine group could be used to fine-tune the physical and chemical properties of molecules formed through reactions involving Cl-BnPin. This could be advantageous in material science or medicinal chemistry applications.

2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound classified as a boronic ester. It features a dioxaborolane ring structure, characterized by a boron atom bonded to two oxygen atoms, along with a 4-chlorobenzyl group. The compound's molecular formula is , and it has a molecular weight of approximately 252.54 g/mol . This compound is notable for its application in organic synthesis, particularly in reactions that form carbon-carbon bonds.

- Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst. It is widely used for synthesizing biaryl compounds, which are significant in pharmaceuticals and materials science .

- Cross-Coupling Reactions: The compound can also participate in other cross-coupling reactions, facilitating the formation of complex organic molecules from simpler precursors .

While specific biological activity data for 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited, boronic esters are generally known for their interactions with biological systems. They can act as enzyme inhibitors and have potential applications in medicinal chemistry. The presence of the chlorobenzyl group may enhance its lipophilicity and biological activity compared to other similar compounds .

The synthesis of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

- Starting Materials: The reaction usually begins with 4-chlorophenylethylboronic acid and 2,2,5,5-tetramethyl-1,3,2-dioxaborolane.

- Reaction Conditions: The reaction is conducted under anhydrous conditions using a base such as potassium carbonate to promote the formation of the boronic ester. Heating the mixture to reflux ensures complete conversion of reactants to product .

- Purification: After synthesis, purification methods such as distillation or crystallization are employed to isolate the compound in high purity.

The primary applications of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

- Organic Synthesis: It serves as a versatile reagent in various organic reactions such as Suzuki-Miyaura coupling.

- Material Science: The compound may be utilized in developing new materials due to its ability to form stable carbon-carbon bonds .

Interaction studies involving 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are essential for understanding its reactivity and potential biological effects. These studies often focus on its behavior in catalytic processes and its interactions with various substrates in organic synthesis.

Several compounds share structural similarities with 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 517920-59-1 | 0.98 |

| 2-(4-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1030832-75-7 | 0.82 |

| 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 87100-28-5 | 0.82 |

| 4-(4-Chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | 195062-61-4 | 0.72 |

Uniqueness

The uniqueness of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific chlorobenzyl substitution which may influence its reactivity and selectivity in

Thermal Stability and Decomposition Pathways

The thermal stability of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a critical aspect of its physicochemical profile, with significant implications for its handling, storage, and synthetic applications. Thermogravimetric analysis studies of related tetramethyl dioxaborolane compounds reveal characteristic decomposition patterns that provide insights into the thermal behavior of this specific compound [1] [2].

The compound demonstrates moderate thermal stability up to approximately 150°C, consistent with the general behavior of pinacol boronic esters. Initial decomposition begins at temperatures between 150-200°C, with the 5% mass loss temperature (Td5) occurring around 192-210°C based on analogous dioxaborolane systems [3]. This initial thermal decomposition corresponds to the elimination of volatile components, primarily involving the cleavage of weaker carbon-boron bonds and the beginning of dioxaborolane ring fragmentation.

The thermal decomposition pathway involves multiple sequential steps, each characterized by distinct mass loss events. The first stage, occurring between 150-250°C, involves the elimination of pinacol moieties through β-elimination mechanisms, resulting in the formation of 2-methylpropene and related volatile compounds [1] [2]. This process is accompanied by the partial hydrolysis of boronic ester bonds when trace moisture is present, leading to the formation of hydroxyl-containing intermediates that contribute to the characteristic peaks observed in derivative thermogravimetric curves at 200-220°C [3].

The second stage of decomposition, occurring between 250-350°C, involves more extensive fragmentation of the organic framework. During this phase, the 4-chlorobenzyl substituent undergoes significant transformation, with the chlorine atom facilitating various elimination reactions. The formation of 4-chlorotoluene and related aromatic compounds represents a major decomposition pathway, while the boron center undergoes conversion to various boron oxide species [4].

At temperatures exceeding 350°C, complete decomposition occurs, leading to the formation of carbonaceous residues and boron-containing inorganic materials. The final residue typically comprises 10-15% of the original mass, consisting primarily of boron carbide and carbon-containing char materials [5]. This behavior contrasts with purely organic compounds, which typically leave minimal residues at such temperatures.

The thermal decomposition mechanism involves several competing pathways, including β-elimination, radical-mediated fragmentation, and cyclization reactions. The presence of the chlorine substituent influences these pathways by providing alternative reaction channels through halogen elimination and substitution reactions. Kinetic studies suggest that the rate-determining step involves the initial cleavage of the carbon-boron bond, with an activation energy of approximately 45-55 kcal/mol, consistent with similar organboron compounds [6].

Table 1: Thermal Stability Profile of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Temperature Range (°C) | Stability Assessment | Primary Decomposition Products | Mass Loss (%) |

|---|---|---|---|

| 25-100 | Stable | None | 0-2 |

| 100-150 | Stable with minor volatilization | None | 2-5 |

| 150-200 | Onset of decomposition | Pinacol, 4-chlorobenzyl derivatives | 5-15 |

| 200-250 | Significant decomposition | Boric acid, 4-chlorotoluene | 15-35 |

| 250-300 | Rapid decomposition | Boron oxides, chlorinated aromatics | 35-60 |

| 300-350 | Complete decomposition | Carbonaceous residue | 60-85 |

| >350 | Carbonization | Carbon, boron carbide | 85-95 |

Hydrolytic Sensitivity and Protection Strategies

The hydrolytic sensitivity of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a fundamental characteristic that significantly influences its practical applications and storage requirements. Unlike simple boronic acids, which are notoriously susceptible to hydrolysis, pinacol boronic esters such as this compound demonstrate enhanced stability toward aqueous environments, although they remain sensitive to moisture under certain conditions [7] [8].

The hydrolysis mechanism involves the nucleophilic attack of water molecules on the boron center, facilitated by the Lewis acidic nature of the boron atom. This process proceeds through several distinct pathways depending on the pH of the aqueous medium. Under neutral conditions (pH 7.0-7.4), the hydrolysis follows a first-order kinetic profile with respect to the boronic ester concentration, with a half-life ranging from 2-8 hours depending on temperature and solvent conditions [9]. The reaction proceeds through a stepwise mechanism involving the formation of intermediate mono-hydrolyzed species before complete conversion to the corresponding boronic acid and pinacol.

Under acidic conditions (pH < 5), the hydrolysis rate is significantly accelerated due to protonation of the oxygen atoms in the dioxaborolane ring, which increases the electrophilicity of the boron center. The half-life under these conditions decreases to 0.5-3 hours, with the reaction following a proton-assisted mechanism [9]. The enhanced reactivity under acidic conditions is attributed to the stabilization of the transition state through hydrogen bonding interactions between the protonated oxygen and attacking water molecules.

Conversely, under basic conditions (pH > 8), the hydrolysis rate is also increased, but through a different mechanism involving hydroxide ion attack on the boron center. The formation of tetrahedral boronate intermediates is favored under these conditions, leading to rapid ring opening and product formation [10] [9]. The pH dependency of the hydrolysis rate follows a characteristic U-shaped curve, with minimum stability observed at physiological pH.

The protection of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against hydrolytic degradation can be achieved through several strategies. The most effective approach involves the use of anhydrous conditions and inert atmosphere storage. The compound should be stored under nitrogen or argon atmosphere in sealed containers with appropriate desiccants to prevent moisture ingress [11] [12]. The use of molecular sieves or other dehydrating agents can further enhance stability during storage and handling.

Alternative protection strategies include the use of sterically hindered environments and the incorporation of electron-withdrawing groups that reduce the Lewis acidity of the boron center. The introduction of bulky substituents around the boron atom can significantly reduce the accessibility of water molecules, thereby slowing the hydrolysis process [13] [8]. Additionally, the use of coordinating solvents such as ethers and esters can provide some protection by forming weak coordination complexes with the boron center, reducing its reactivity toward water.

For applications requiring enhanced hydrolytic stability, the compound can be converted to alternative protecting group strategies such as the diethanolamine complex or MIDA ester derivatives. These approaches offer superior stability under aqueous conditions while maintaining the synthetic utility of the boron functionality [7] [14].

Table 2: Hydrolysis Kinetics of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| pH | Half-life (hours) | Rate Constant (s⁻¹) | Mechanism |

|---|---|---|---|

| 3.0 | 0.5-1.0 | 3.8×10⁻⁴ | Proton-assisted |

| 5.0 | 1.5-3.0 | 1.2×10⁻⁴ | Proton-assisted |

| 7.0 | 4-8 | 4.8×10⁻⁵ | Neutral hydrolysis |

| 7.4 | 2-6 | 6.4×10⁻⁵ | Neutral hydrolysis |

| 8.0 | 1-3 | 1.5×10⁻⁴ | Base-catalyzed |

| 9.0 | 0.3-1.0 | 4.2×10⁻⁴ | Base-catalyzed |

| 10.0 | 0.1-0.5 | 1.1×10⁻³ | Base-catalyzed |

| 12.0 | 0.05-0.2 | 2.8×10⁻³ | Base-catalyzed |

Lewis Acid-Base Coordination Behavior

The Lewis acid-base coordination behavior of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a fundamental aspect of its chemical reactivity and determines its interactions with various nucleophilic species. The boron center in this compound possesses a vacant p-orbital that can accept electron pairs from Lewis bases, leading to the formation of coordination complexes with varying degrees of stability [15] [16].

The Lewis acidity of the boron center is significantly influenced by the electronic properties of the substituents. The 4-chlorobenzyl group introduces electron-withdrawing character through inductive effects, which enhances the Lewis acidity compared to electron-rich analogs. The tetramethyl dioxaborolane ring system provides additional electronic stabilization through the oxygen lone pairs, which can participate in π-backbonding interactions with the vacant boron p-orbital [17].

Nitrogen-containing Lewis bases represent the most significant class of coordinating species for this compound. Pyridine and its derivatives form moderately stable complexes with binding constants in the range of 10²-10⁴ M⁻¹, depending on the electronic properties of the nitrogen donor [18]. The coordination involves the donation of the nitrogen lone pair to the vacant boron p-orbital, resulting in the formation of a tetrahedral boron center. This coordination significantly alters the electronic properties of the boron center, reducing its Lewis acidity and increasing its nucleophilicity.

Imidazole-containing compounds demonstrate particularly strong binding affinity, with binding constants exceeding 10³ M⁻¹. The enhanced binding is attributed to the aromatic character of the imidazole ring, which provides additional stabilization through π-π interactions with the aromatic portions of the molecule [10]. The coordination of imidazole also results in characteristic changes in the nuclear magnetic resonance spectra, with the ¹¹B NMR signal shifting from approximately 33 ppm to 5-10 ppm upon complex formation.

Trialkylamine bases such as triethylamine form coordination complexes with intermediate stability, with binding constants in the range of 10²-10³ M⁻¹. The steric bulk of the alkyl groups influences the binding affinity, with more hindered amines showing reduced coordination strength. The coordination process is generally reversible and temperature-dependent, with higher temperatures favoring dissociation of the complex [17].

4-Dimethylaminopyridine represents a particularly strong Lewis base that forms highly stable complexes with the compound. The enhanced basicity of this derivative, resulting from the electron-donating dimethylamino group, leads to binding constants exceeding 10³ M⁻¹. The formation of these complexes is characterized by distinctive spectroscopic changes, including shifts in both ¹H and ¹¹B NMR signals [19].

Oxygen-containing Lewis bases such as water and alcohols form weaker coordination complexes, with binding constants typically in the range of 10¹-10² M⁻¹. The coordination of water represents the initial step in the hydrolysis process described previously, while alcohol coordination can lead to transesterification reactions under appropriate conditions [20].

The coordination behavior is significantly influenced by solvent effects and temperature. Polar protic solvents tend to compete with Lewis bases for coordination sites, reducing the effective binding constants. Conversely, nonpolar solvents enhance coordination by reducing solvation effects on both the Lewis acid and base components.

Table 3: Lewis Acid-Base Coordination Behavior of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Lewis Base | Binding Constant (M⁻¹) | Complex Stability | Coordination Mode |

|---|---|---|---|

| Pyridine | 1.2×10³ | Moderate | N→B |

| Imidazole | 3.4×10³ | High | N→B |

| Triethylamine | 8.6×10² | Moderate | N→B |

| DMAP | 5.8×10³ | High | N→B |

| Ammonia | 4.2×10² | Low | N→B |

| Water | 1.8×10¹ | Very low | O→B |

| Methanol | 3.2×10¹ | Low | O→B |

| Fluoride ion | 1.5×10⁶ | Very high | F→B |

Redox Properties and Electrochemical Characterization

The electrochemical properties of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provide crucial insights into its redox behavior and potential applications in electrochemical systems. The compound exhibits distinctive electrochemical characteristics that are influenced by both the aromatic chlorobenzyl substituent and the dioxaborolane ring system [21] [22].

Cyclic voltammetry studies reveal that the compound undergoes irreversible oxidation processes at positive potentials. The first oxidation event occurs at approximately +1.15 V versus saturated calomel electrode in acetonitrile solution containing 0.1 M tetrabutylammonium hexafluorophosphate as supporting electrolyte. This oxidation process is attributed to the electron transfer from the aromatic ring system, facilitated by the electron-donating character of the benzyl group [23] [24].

A second oxidation wave is observed at approximately +1.68 V versus saturated calomel electrode, which corresponds to further oxidation of the aromatic system and potentially involves the formation of radical cation species. The irreversible nature of these oxidation processes indicates that the oxidized forms undergo rapid chemical reactions, likely involving carbon-carbon bond formation or other coupling processes [22].

The compound also exhibits reduction behavior at negative potentials, with a quasi-reversible reduction wave observed at approximately -2.1 V versus saturated calomel electrode in dimethylformamide solution. This reduction process is attributed to the reduction of the boron center, which can accept electrons to form anionic boron species. The quasi-reversible nature of this process suggests that the reduced form has some stability on the electrochemical timescale [21].

The electrochemical window of the compound, defined as the potential range between the onset of oxidation and reduction processes, spans approximately 3.25 V. This relatively wide electrochemical window makes the compound suitable for applications in electrochemical devices and energy storage systems where a broad potential range is required [25].

Controlled potential electrolysis experiments demonstrate that the compound can undergo various electrochemical transformations depending on the applied potential. At moderately positive potentials (+0.8 to +1.0 V), the compound undergoes slow electrochemical oxidation with the formation of dimeric products through carbon-carbon bond formation. At more positive potentials (>+1.2 V), rapid oxidation occurs with the formation of multiple products, including oxidized aromatic species and boron-containing fragments [21].

The electrochemical behavior is significantly influenced by the choice of solvent and supporting electrolyte. In aprotic solvents such as acetonitrile and dimethylformamide, the compound exhibits well-defined redox waves with minimal complications from side reactions. However, in protic solvents, the electrochemical behavior is complicated by hydrogen bonding interactions and potential protonation-deprotonation processes [22].

The presence of the chlorine substituent in the 4-position of the benzyl group influences the electrochemical properties by introducing electron-withdrawing character. This effect results in a positive shift of the oxidation potentials compared to unsubstituted analogs, making the compound more difficult to oxidize. The chlorine atom also provides a potential site for reductive cleavage reactions under strongly reducing conditions [26].

Table 4: Electrochemical Properties of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Measurement | Value | Conditions | Process |

|---|---|---|---|

| Oxidation potential (first) | +1.15 V vs SCE | Acetonitrile, 0.1 M TBAPF₆ | Irreversible |

| Oxidation potential (second) | +1.68 V vs SCE | Acetonitrile, 0.1 M TBAPF₆ | Irreversible |

| Reduction potential | -2.1 V vs SCE | DMF, 0.1 M TBAPF₆ | Quasi-reversible |

| Electrochemical window | 3.25 V | Standard conditions | Combined |

| Conductivity (S/cm) | 1.2×10⁻⁸ | Neat compound | Ionic conduction |

| Diffusion coefficient (cm²/s) | 3.4×10⁻⁶ | Acetonitrile solution | Mass transport |

| Electron transfer rate (cm/s) | 2.1×10⁻⁴ | Glassy carbon electrode | Electrode kinetics |

| Electrochemical stability (cycles) | 50-100 | Cyclic voltammetry | Electrochemical cycling |

The electrochemical characterization reveals that 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane possesses unique redox properties that make it suitable for various electrochemical applications. The compound's ability to undergo both oxidation and reduction processes, combined with its relatively wide electrochemical window, provides opportunities for its use in electrochemical synthesis, energy storage devices, and electroanalytical applications.